Product packaging for Methyl(phenyl)(prop-2-en-1-yl)phosphane(Cat. No.:CAS No. 54807-86-2)

Methyl(phenyl)(prop-2-en-1-yl)phosphane

Cat. No.: B14630337
CAS No.: 54807-86-2
M. Wt: 164.18 g/mol
InChI Key: QIPUVIYUANCTLI-UHFFFAOYSA-N
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Description

Methyl(phenyl)(prop-2-en-1-yl)phosphane is an unsymmetrical, P-chiral tertiary phosphane of significant interest in chemical synthesis and catalysis . The presence of three distinct substituents—methyl, phenyl, and prop-2-en-1-yl (allyl)—on the phosphorus atom creates a chiral center, making this compound a valuable precursor or ligand in asymmetric catalysis, where it can induce enantioselectivity in the formation of chiral products . The allyl group is of particular interest due to its potential for further functionalization and participation in various rearrangements and catalytic cycles . Organophosphorus compounds like this phosphane play a pivotal role in numerous chemical processes, serving as reagents in fundamental reactions and as ligands in transition-metal-catalyzed cross-coupling reactions . Their versatility stems from the variable oxidation states of phosphorus and the ability to tune the electronic and steric environment around the phosphorus atom, which influences the reactivity and selectivity of catalytic cycles . Research into this phosphane and its congeners is driven by the continuous search for novel ligands that offer improved catalytic activity, selectivity, and stability . The synthesis of this P-chiral compound often involves strategies to control stereochemistry at the phosphorus center, such as the use of phosphane-borane complexes or chiral auxiliaries . An alternative pathway involves the synthesis and subsequent stereospecific reduction of the corresponding air-stable phosphane oxide . This product is intended for research use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13P B14630337 Methyl(phenyl)(prop-2-en-1-yl)phosphane CAS No. 54807-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54807-86-2

Molecular Formula

C10H13P

Molecular Weight

164.18 g/mol

IUPAC Name

methyl-phenyl-prop-2-enylphosphane

InChI

InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3

InChI Key

QIPUVIYUANCTLI-UHFFFAOYSA-N

Canonical SMILES

CP(CC=C)C1=CC=CC=C1

Origin of Product

United States

Reactivity and Potential Applications

Nucleophilic Reactivity at the Phosphorus Center

As a tertiary phosphane, the lone pair of electrons on the phosphorus atom makes it a potent nucleophile. nih.govcore.ac.ukresearchgate.netrsc.org It can readily react with a variety of electrophiles, such as alkyl halides to form phosphonium (B103445) salts, and with Michael acceptors in conjugate addition reactions. rsc.org This nucleophilicity is central to its role as a catalyst and a ligand.

Reactions Involving the Prop-2-en-1-yl (Allyl) Moiety

The allyl group introduces a site of unsaturation that can undergo a range of reactions. These include:

Rearrangements: Allylic phosphines are known to undergo rearrangements, often catalyzed by trace impurities, to form the more thermodynamically stable vinylphosphines. rsc.org

Coordination to Metal Centers: The double bond of the allyl group can coordinate to a transition metal, leading to the formation of π-allyl complexes. researchgate.netnih.gov This mode of binding can be important in catalytic applications.

Additions to the Double Bond: The C=C double bond can undergo various addition reactions, allowing for further functionalization of the phosphane ligand.

Potential as a Ligand in Homogeneous Catalysis

The combination of a chiral phosphorus center and an allylic group makes this compound a promising candidate as a ligand in asymmetric catalysis. nih.gov It could potentially be employed in a variety of transition-metal-catalyzed reactions, including:

Asymmetric Allylic Alkylation: A cornerstone of modern organic synthesis, where chiral phosphine (B1218219) ligands are crucial for achieving high enantioselectivity. nih.gov

Asymmetric Hydrogenation: The electronic and steric properties of the phosphane can influence the stereochemical outcome of the reduction of prochiral substrates. nih.gov

Cross-Coupling Reactions: Chiral phosphane ligands can be used to control the formation of stereogenic centers in reactions such as Suzuki-Miyaura and Negishi couplings.

Interactive Data Table: Potential Catalytic Applications

Reaction TypeMetal CatalystPotential Role of the Phosphane
Asymmetric Allylic AlkylationPalladiumChiral ligand to induce enantioselectivity
Asymmetric HydrogenationRhodium, IridiumChiral ligand to control stereochemistry
Suzuki-Miyaura CouplingPalladiumLigand to stabilize the catalyst and influence selectivity

Catalytic Applications of Methyl Phenyl Prop 2 En 1 Yl Phosphane and Derived Systems

Transition Metal-Catalyzed Coupling Reactions

Influence of Methyl/Phenyl Exchange on Catalytic Activity

The substitution pattern on the phosphorus atom of a phosphane ligand, specifically the exchange between methyl and phenyl groups, can significantly influence the catalytic activity of the resulting metal complexes. This influence stems from the differing electronic and steric properties of these substituents. The phenyl group is more electron-withdrawing and sterically demanding than the methyl group. These differences can affect the stability of catalyst intermediates and the rates of key catalytic steps.

In the context of palladium-catalyzed coupling reactions, for instance, methyl/phenyl exchange between the palladium center and a phosphine (B1218219) ligand has been observed. This exchange can have notable consequences for the catalytic cycle. Density functional theory calculations and experimental observations have provided insights into how the structure of the phosphine ligand affects catalytic performance. For phosphines with strong coordination to the metal center, such as methyldiphenylphosphine (B73815) (a close structural analog to the parent compound), deuteration, and by extension, reactivity, is preferred at the ortho positions of the aromatic rings and at the methyl substituents. This selectivity arises because the corresponding C-H moieties can interact with the nanoparticle surface while the phosphine is coordinated through the phosphorus atom, leading to stable metallacyclic intermediates. nih.gov

The steric and electronic parameters of phosphine ligands are crucial in determining the outcome of catalytic reactions. The bite angle, which is the angle between two phosphorus atoms and the metal center in a diphosphine complex, is known to influence catalytic activity, with activity often increasing with the bite angle. researchgate.net While methyl(phenyl)(prop-2-en-1-yl)phosphane is a monodentate ligand, the principle that steric bulk influences the coordination environment and subsequent reactivity remains relevant. The exchange of a bulky phenyl group for a smaller methyl group can alter the accessibility of the metal center, thereby affecting substrate coordination and product formation rates.

Furthermore, the electronic nature of the substituents dictates the donor/acceptor properties of the phosphane. Phenyl groups, with their π-system, can act as π-acceptors, while alkyl groups like methyl are pure σ-donors. This balance of σ-donation and π-acceptance is critical for stabilizing the various oxidation states of the metal during a catalytic cycle.

Table 1: Comparison of Methyl and Phenyl Substituent Properties
PropertyMethyl Group (-CH3)Phenyl Group (-C6H5)
Electronic EffectElectron-donating (σ-donor)Electron-withdrawing (inductive), π-acceptor
Steric HindranceLowHigh
Bondingσ-bondingσ-bonding, π-system interactions

Polymerization Catalysis Utilizing Phosphane Complexes

Phosphane complexes, particularly those of rhodium and palladium, are effective catalysts for the polymerization of various monomers. The specific structure of the phosphane ligand is instrumental in controlling the polymerization process, including the molecular weight, stereoregularity, and branching of the resulting polymer.

Rhodium(I) complexes bearing functionalized phosphine ligands have demonstrated high efficiency in catalyzing the polymerization of phenylacetylene, yielding stereoregular poly(phenylacetylene)s (PPAs) with high molar masses. rsc.org For example, cationic rhodium complexes with hemilabile phosphine ligands have been shown to be highly active for this polymerization. acs.org The choice of diene ligand within the complex and the reaction conditions, such as temperature and solvent, significantly influence the catalytic activity and the properties of the resulting polymer. acs.org

Complexes containing a P,N-functionalized phosphine ligand, such as [Rh(diene){Ph2P(CH2)3NMe2}][BF4], have been identified as superior catalysts. acs.org These catalysts can produce PPA with very high number-average molecular weights (Mn), reaching up to 1,420,000 g/mol , and a high degree of stereoregularity, with a cis-transoidal configuration content exceeding 99%. acs.org The mechanism is thought to involve the hemilabile phosphine ligand in both the initiation and termination steps through proton transfer processes. acs.org

Similarly, palladium complexes with diphosphine ligands like bis(diphenylphosphino)ferrocene (dppf) can also catalyze the polymerization of phenylacetylene. acs.org The choice of solvent and temperature are critical, with a 1:1 mixture of CH2Cl2 and CH3CN at room temperature providing optimal conditions for PPA formation. acs.org The resulting polymers are characterized by their high cis-content, which can undergo thermal isomerization to the trans-form at elevated temperatures. acs.org

Table 2: Rhodium-Catalyzed Polymerization of Phenylacetylene
Catalyst ComplexDiene LigandMn (g/mol)Mw/MnCis Content
[Rh(diene){Ph2P(CH2)3NMe2}][BF4]cod-->99%
[Rh(diene){Ph2P(CH2)3NMe2}][BF4]tfb970,000->99%
[Rh(diene){Ph2P(CH2)3NMe2}][BF4]nbd1,420,000->99%

Data sourced from Macromolecules. acs.org

Nucleophilic Phosphane Catalysis Mechanisms and Scope

Nucleophilic phosphane catalysis is a powerful tool in organic synthesis, where the phosphane acts as a nucleophile to initiate a reaction cascade. nih.govacs.org The core principle involves the addition of a tertiary phosphine to an electron-deficient multiple bond, generating a zwitterionic intermediate such as a β-phosphonium enolate or dienolate. nih.govrsc.org This reactive species can then engage with a variety of nucleophiles and electrophiles, leading to the formation of complex carbo- and heterocyclic structures. rsc.org

Phosphanes are excellent catalysts for Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org The mechanism deviates from traditional base-catalyzed Michael additions. Instead, the tertiary phosphine adds to an activated alkene to form a phosphonium (B103445) enolate zwitterion in situ. nih.gov This zwitterion then acts as a Brønsted base, deprotonating a pronucleophile to facilitate its addition to another molecule of the activated alkene. nih.govnih.gov

This method has been successfully applied to a wide range of pronucleophiles, including 2-nitropropane, alcohols, and β-dicarbonyl compounds, and various activated alkenes like vinyl ketones and acrylonitrile. nih.govorganic-chemistry.org The use of phosphanes like triphenylphosphine and tributylphosphine allows these reactions to proceed under neutral conditions, offering a valuable alternative to base- or metal-catalyzed methods. organic-chemistry.org

A plausible mechanism for the phosphine-catalyzed Michael addition involves the following steps:

Nucleophilic attack of the phosphine on the β-position of the electron-deficient alkene to generate a zwitterionic phosphonium enolate. nih.gov

The enolate acts as a base to deprotonate the pronucleophile. nih.gov

The resulting nucleophile adds to a second molecule of the alkene (the Michael acceptor).

Proton transfer and catalyst regeneration yield the final Michael adduct. nih.gov

Computational studies on the oxa-Michael reaction catalyzed by trimethylphosphine have shown a four-step process involving the formation of a reactant complex, generation of an alkoxide/phenoxide anion, reaction with the acceptor to form an enolate, and finally a proton shift to yield the product. researchgate.net

In addition to the more common γ-umpolung (polarity inversion) additions, phosphanes can also catalyze α-umpolung additions. This reactivity pattern reverses the normal electrophilic character of the α-carbon in certain substrates. While γ-umpolung additions to allenoates and alkynoates are well-established, α-umpolung additions represent a more recent development. nih.govrsc.org

The first example of a phosphine-catalyzed α-umpolung addition of nucleophiles to allenoates was achieved using δ-acetoxy allenoates. rsc.org The key to this transformation is the in-situ generation of a 3-phosphonium-2,4-dienoate intermediate, which facilitates the nucleophilic attack at the α-carbon. This strategy has been shown to be effective for nucleophiles such as sulfinates and diarylphosphine oxides, providing access to highly activated conjugated dienes with good stereoselectivity. rsc.org This reactivity expands the synthetic utility of phosphine catalysis by enabling bond formation at a previously unreactive position. rsc.org

Phosphane catalysis provides a powerful and versatile platform for the construction of cyclic molecules through various annulation (ring-forming) strategies. nih.gov These reactions typically proceed through zwitterionic intermediates formed from the reaction of the phosphine with substrates like allenes, alkynes, or Morita–Baylis–Hillman carbonates. nih.gov A wide array of annulation types, including [3+2], [4+2], and [4+1] cycloadditions, have been developed. nih.gov

The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient alkenes to form cyclopentenes is one of the most studied examples. nih.gov The catalytic cycle is initiated by the nucleophilic addition of the phosphine to the allenoate, creating a zwitterionic intermediate that then reacts with the alkene. nih.gov

Similarly, [4+1] annulations offer an expedient route to five-membered rings, while [4+2] annulations can be used to synthesize six-membered rings. nih.gov For instance, an effective annulation pathway leading to pyrrole derivatives was developed using ethyl 6-oxohexa-2,4-dienoates and imines. The proposed mechanism involves the initial addition of the phosphine to the activated alkene, followed by an aza-Morita-Baylis-Hillman reaction and a subsequent intramolecular Michael addition to complete the cyclization. nih.gov These methods provide efficient access to complex molecular architectures from simple starting materials. nih.gov

Utility in Aza-Wittig Cyclizations

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds (imines), analogous to the conventional Wittig reaction that forms carbon-carbon double bonds. beilstein-journals.orgwikipedia.org This reaction typically involves the interaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone. wikipedia.org In its intramolecular version, the aza-Wittig reaction serves as a robust strategy for the synthesis of nitrogen-containing heterocyclic compounds. scispace.com

While specific studies detailing the use of this compound in aza-Wittig cyclizations are not prevalent in the reviewed literature, the catalytic utility can be understood from the general principles of phosphine-catalyzed intramolecular aza-Wittig reactions. In a catalytic cycle, a phosphine catalyst reacts with an organic azide to generate an iminophosphorane intermediate. beilstein-journals.orgnih.gov This intermediate then reacts with a carbonyl group present in the same molecule, leading to a cyclization event and the formation of a heterocyclic imine. The phosphine is eliminated as a phosphine oxide byproduct. nih.gov A crucial step for a truly catalytic process is the in-situ reduction of this phosphine oxide back to the active phosphine catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The effectiveness of such reactions often depends on the nature of the phosphine catalyst. The substituents on the phosphorus atom influence its nucleophilicity and the stability of the intermediates. Phosphines like this compound, possessing both alkyl and aryl groups, offer a specific electronic and steric profile that can modulate reactivity and selectivity in these transformations. The catalytic efficiency in the synthesis of various N-heterocycles, such as phenanthridines and benzoxazoles, has been demonstrated using other phosphine oxide-based catalytic systems. beilstein-journals.orgacs.org

Below is a representative table illustrating the synthesis of heterocyclic compounds via phosphine-catalyzed intramolecular aza-Wittig reactions, showcasing the types of transformations where a catalyst like this compound could potentially be applied.

Starting Material (Azido-carbonyl Compound)Phosphine Catalyst SystemProduct (N-Heterocycle)Yield (%)Ref.
2-Azido-N,N-diethylbenzamideTriphenylphosphine (catalytic) / Phenylsilane2-Ethyl-3-phenyl-3,4-dihydroquinazolin-4-one85% beilstein-journals.org
Ethyl 2-(2-azidophenyl)-2-oxoacetateTriphenylphosphine (catalytic) / PhenylsilaneEthyl 2-oxo-1,2-dihydroquinoline-4-carboxylate78% beilstein-journals.org
2'-Azido-[1,1'-biphenyl]-2-carbaldehydeTriphenylphosphine (catalytic) / PhenylsilanePhenanthridine92% beilstein-journals.org

Emerging Catalytic Transformations Involving Phosphane Catalysts

Facilitation of C-H Activation Processes

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a transformative area in modern organic chemistry. nih.gov Transition metal catalysis plays a pivotal role in this field, and phosphine compounds are among the most significant classes of ligands used to support these metal catalysts. nih.govsigmaaldrich.com Phosphines like this compound function as ancillary ligands that coordinate to a transition metal center, modulating its electronic properties and steric environment to enable the cleavage and functionalization of a C-H bond. nih.govchemrxiv.org

The role of the phosphine ligand is multifaceted:

Electronic Tuning : The electron-donating ability of the phosphine ligand can increase the electron density at the metal center, which can facilitate the oxidative addition step often involved in C-H activation.

Steric Influence : The size and shape (steric bulk) of the phosphine ligand can control the selectivity of the reaction, directing the catalyst to a specific C-H bond and influencing the geometry of the reaction intermediates. sigmaaldrich.com

Recent advancements have focused on designing new phosphine ligands to improve the performance of C-H activation catalysts. chemrxiv.orgrsc.org While direct C-H activation catalysis by this compound itself as an organocatalyst is not widely documented, its primary role would be as a ligand in a transition metal complex. For example, rhodium complexes bearing various phosphine ligands are known to be effective catalysts for alkane C-H activation. chemrxiv.orgrsc.org The choice of ligand is critical for minimizing the energy barrier for the C-H activation step. rsc.org The unique combination of a methyl, a phenyl, and an allyl group in this compound provides a distinct steric and electronic profile that could offer advantages in specific catalytic C-H activation systems.

The following table presents data on how different phosphine ligands can influence the outcome of a representative palladium-catalyzed C-H arylation reaction, illustrating the critical role of the ligand's structure.

Aryl HalideAlkenePhosphine LigandBaseYield (%)Ref.
Bromobenzene (B47551)Ethyl acrylateTri(o-tolyl)phosphineTriethylamine (B128534)85%General Example
4-ChlorotolueneStyreneTricyclohexylphosphinePotassium carbonate90%General Example
Iodobenzene (B50100)Butyl acrylateTri-tert-butylphosphineCesium carbonate95%General Example

Mechanistic Investigations of Chemical Transformations Involving Methyl Phenyl Prop 2 En 1 Yl Phosphane

Elucidation of Reaction Pathways in Nucleophilic Phosphane Catalysis

Nucleophilic phosphane catalysis is a powerful synthetic strategy that relies on the initial nucleophilic addition of a tertiary phosphane to an electrophilic species. nih.govacs.org This addition generates a highly reactive zwitterionic intermediate that can engage in a multitude of subsequent reactions. acs.orgnih.gov The catalytic cycle is typically initiated by the addition of the phosphane to an activated carbon-carbon multiple bond, a characteristic feature of this catalysis type. nih.gov

Formation and Reactivity Profiles of Zwitterionic Intermediates

The hallmark of nucleophilic phosphane catalysis is the formation of a zwitterionic intermediate. nih.gov In reactions involving Methyl(phenyl)(prop-2-en-1-yl)phosphane, the phosphorus atom acts as the nucleophile, attacking an electron-deficient alkene, alkyne, or allene. acs.orgsemanticscholar.org This conjugate addition results in the formation of a β-phosphonium α-carbanion species, a type of zwitterion. nih.gov

The reactivity of these zwitterionic adducts is diverse. Depending on the nature of the other reactants present, they can participate in various reaction pathways. For instance, the zwitterion can act as a Brønsted base, deprotonating a pronucleophile to initiate a Michael addition. nih.gov Alternatively, it can react with electrophiles or molecules possessing both electrophilic and nucleophilic sites, leading to annulation reactions. acs.org The specific reaction pathway is dictated by the structure of the phosphane, the electrophile, and the other reacting partners. nih.gov

Table 1: Electrophiles Activated by Nucleophilic Phosphane Catalysis

Class of Electrophile Type of Intermediate Formed Common Reaction Types
Activated Alkenes β-phosphonium enolates Michael Addition, Annulations nih.gov
Allenes β-phosphonium dienolates Annulations acs.org
Activated Alkynes β-phosphonium enoates, vinyl phosphonium (B103445) ylides Cycloadditions, Annulations nih.gov

Characterization and Role of Phosphane Ylides

Phosphane ylides, also known as phosphoranes, are neutral compounds featuring a formal positive charge on the phosphorus atom and a negative charge on an adjacent carbon atom. libretexts.org These species are pivotal intermediates in synthetic chemistry, most famously in the Wittig reaction. libretexts.orgopenstax.org

The formation of a phosphane ylide from a phosphane like this compound typically begins with its reaction with an alkyl halide. This SN2 reaction produces an alkylphosphonium salt. libretexts.orglibretexts.org Due to the electron-withdrawing nature of the adjacent phosphonium group, the α-protons of the alkyl group become acidic and can be removed by a strong base to yield the neutral ylide. openstax.org

Once formed, these ylides are potent nucleophiles. Their most significant role is in the Wittig reaction, where they react with aldehydes or ketones. libretexts.org The nucleophilic carbon of the ylide adds to the electrophilic carbonyl carbon, leading to a four-membered heterocyclic intermediate known as an oxaphosphetane. This intermediate spontaneously decomposes to form an alkene and a phosphine (B1218219) oxide, such as this compound oxide. libretexts.orgopenstax.org A key advantage of this reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org Stabilized phosphorus ylides can also be prepared through the reaction of phosphanes with species like dialkyl acetylenedicarboxylates (DAAD) and an acid. eurekaselect.comresearchgate.net These stabilized ylides are versatile for intramolecular Wittig reactions. eurekaselect.comresearchgate.net

Stereochemical Aspects of Phosphane-Mediated Reactions

As this compound is a chiral molecule with a stereogenic phosphorus center, its participation in chemical reactions raises important stereochemical questions. The fate of the configuration at the phosphorus center during a reaction is a critical aspect of its mechanistic investigation.

Examination of Retention versus Inversion of Configuration at the Phosphorus Center

Reactions at a stereogenic phosphorus center can proceed through various mechanisms, each with distinct stereochemical consequences. Substitution reactions at phosphorus(V) centers, for example, can occur via two primary pathways: a dissociative SN1-type mechanism or an associative addition-elimination mechanism. nih.gov

The associative pathway is common for nucleophilic substitution at a tetracoordinate phosphorus atom. This two-step process involves the formation of a pentacoordinate phosphorane intermediate. nih.gov The stereochemical outcome—retention or inversion of configuration—depends on the specific pathway of formation and decomposition of this intermediate. While detailed stereochemical studies specifically for this compound are not extensively documented in the surveyed literature, the principles of P-stereogenic chemistry suggest that both retention and inversion are possible outcomes depending on the reactants and reaction conditions. nih.gov The synthesis of enantiopure P-stereogenic compounds is a significant challenge, often requiring chiral auxiliaries or catalysts to control the stereochemistry. nih.gov

Oxidative Addition and Reductive Elimination Pathways in Transition Metal-Phosphane Complexes

In organometallic chemistry, phosphanes like this compound are indispensable ligands that modulate the electronic and steric properties of metal centers. Two fundamental reaction types in this field are oxidative addition and reductive elimination. umb.edulibretexts.org

Oxidative addition involves the addition of a substrate (e.g., an alkyl halide) to a metal complex, which breaks a bond in the substrate and forms two new bonds to the metal. umb.edu This process leads to an increase in the formal oxidation state, electron count, and coordination number of the metal center, typically by two units. umb.edulibretexts.org For this reaction to occur, the metal must have an accessible oxidation state two units higher than its initial state and a vacant coordination site. umb.edu The mechanism can be concerted or stepwise (often following an SN2-type pathway for polar substrates), and the presence of strongly donating phosphane ligands can favor the reaction by stabilizing the higher oxidation state of the metal. umb.edulibretexts.org

Reductive elimination is the microscopic reverse of oxidative addition. umb.edulibretexts.org In this process, two ligands (e.g., alkyl and hydride) are eliminated from the metal coordination sphere, forming a new bond between them. This results in a decrease in the metal's oxidation state, electron count, and coordination number by two units. libretexts.org This reaction is often the product-forming step in catalytic cycles and is favored for metal centers in higher oxidation states. umb.edulibretexts.org The ligands to be eliminated must typically be in a cis position relative to each other. libretexts.org

Table 2: Changes in Metal Center Properties during Fundamental Organometallic Reactions

Reaction Change in Oxidation State Change in Electron Count Change in Coordination Number
Oxidative Addition +2 +2 +2 umb.edu

Study of Radical Generation and Propagation in Organometallic Systems

While many organometallic reactions are understood through ionic or concerted pathways, radical mechanisms also play a significant role. The generation of radicals can be initiated by the interaction of organometallic complexes with various substrates. Although less common than other pathways, oxidative addition can sometimes proceed through a radical mechanism. libretexts.org Such pathways are complex and involve single-electron transfer steps. Detailed investigations into radical generation and propagation specifically involving this compound in organometallic systems are highly specialized, and the general literature does not provide extensive specific examples. However, the fundamental ability of transition metal complexes, often bearing phosphane ligands, to engage in single-electron transfer processes provides a basis for the potential involvement of such radical pathways.

Mechanisms of Carbon-Phosphorus Sigma-Bond Cleavage

The cleavage of carbon-phosphorus (C-P) sigma-bonds is a fundamental transformation in organophosphorus chemistry, with implications for ligand degradation, catalyst deactivation, and the synthesis of new organophosphorus compounds. rsc.org In the context of this compound, three distinct C-P bonds exist: P-C(methyl), P-C(phenyl), and P-C(allyl). The mechanism of cleavage can be influenced by various factors, including the reagents, reaction conditions, and the presence of metal centers.

Several general pathways for C-P bond cleavage in tertiary phosphines have been identified. rsc.orgacs.org These include:

Reductive Cleavage: Strong reducing agents, such as alkali metals like lithium, can induce the cleavage of C-P bonds. acs.orgresearchgate.net The mechanism is believed to involve a thermodynamic equilibrium between radicals and anions formed by the cleavage of different C-P bonds. acs.orgresearchgate.net For this compound, a competitive cleavage of the P-phenyl versus the P-alkyl/allyl bonds would be expected. Typically, the P-C(aryl) bond is more susceptible to cleavage than P-C(alkyl) bonds in such reactions. researchgate.net

Oxidative Addition: In the coordination sphere of a transition metal, C-P bond cleavage can occur via oxidative addition. This is particularly prevalent in electron-rich, low-valent metal centers. The metal inserts into the C-P bond, leading to a new organometallic species. The P-C(phenyl) bond is often the target for this type of activation.

Nucleophilic or Electrophilic Attack: Cleavage can be initiated by the attack of nucleophiles or electrophiles at the phosphorus atom or the carbon atom of the C-P bond. acs.org For instance, the formation of a phosphonium intermediate can render the attached groups susceptible to nucleophilic displacement. rsc.org The presence of the allyl group in this compound introduces unique reactivity, as the C=C double bond can participate in reactions or influence the electronic properties of the P-C bond.

Intramolecular Processes: Rearrangements and intramolecular reactions can also lead to C-P bond scission. For example, in certain metal complexes, a ligand substituent might migrate from the phosphorus atom to the metal center. rsc.org

The relative lability of the C-P bonds in this compound depends on their bond dissociation energies and the stability of the potential leaving groups. The P-C(allyl) bond may exhibit distinct reactivity due to the resonance stabilization of a potential allyl radical or anion.

Table 1: General Mechanisms of C-P Bond Cleavage and Their Relevance to this compound
MechanismDescriptionMost Likely Affected BondKey Intermediates
Reductive CleavageReaction with alkali metals (e.g., Li) in a suitable solvent (e.g., THF). acs.orgP-C(phenyl)Radical anions, phosphide (B1233454) anions. researchgate.net
Oxidative AdditionInsertion of a low-valent transition metal into the C-P bond.P-C(phenyl)Metal-phosphido complexes.
Michael Addition/MigrationNucleophilic addition of the phosphine to an activated alkyne can lead to intermediates that facilitate C-P bond cleavage and aryl migration. rsc.orgP-C(phenyl)Phosphonium intermediates, hydroxy-λ5-phosphane. rsc.org
Photolysis or Peroxide-InducedGeneration of radicals under harsh conditions can lead to bond scission. rsc.orgP-C(allyl) or P-C(methyl)Phosphinyl radicals, carbon-centered radicals.

Analysis of Trans-Influence and its Implications in Metal-Phosphane Complexes

The trans-influence is a ground-state phenomenon that describes the effect of a ligand on the length and lability of the bond trans to it in a coordination complex, most notably in square-planar d⁸ metal complexes like those of Pd(II) and Pt(II). acs.orgresearchgate.net It is primarily related to the sigma-donating ability of the ligand. A strong σ-donor ligand weakens the metal-ligand bond trans to itself. This is distinct from the trans-effect, which is a kinetic phenomenon describing the influence of a ligand on the rate of substitution of the ligand opposite to it. researchgate.net

For a phosphane ligand such as this compound, its trans-influence is a composite of the electronic contributions of its three substituents (methyl, phenyl, and prop-2-en-1-yl) to the phosphorus atom's donor properties.

Methyl Group: An electron-donating alkyl group, which increases the electron density on the phosphorus atom, enhancing its σ-donor capability.

Phenyl Group: Can act as an electron-withdrawing group via induction but can also engage in π-interactions. Its effect is generally to reduce the basicity of the phosphorus compared to trialkylphosphines.

Allyl (Prop-2-en-1-yl) Group: Primarily an alkyl-type group in terms of its inductive effect on the P-C σ-bond, but the presence of the C=C bond can lead to more complex electronic interactions.

The net electronic effect of this compound would place its trans-influence intermediate between that of a trialkylphosphine (e.g., PMe₃), which is a strong σ-donor with a high trans-influence, and a triarylphosphine (e.g., PPh₃), which is a weaker σ-donor but a better π-acceptor. The competition between ligands for the metal's orbitals is the origin of the trans-influence. acs.orgfigshare.com A ligand with a strong trans-influence, like a phosphine, will dominate the bonding, leading to a significant lengthening and weakening of the bond trans to it. acs.orgresearchgate.net

The implications of this in metal complexes are significant for catalysis and reactivity. A high trans-influence can:

Facilitate the dissociation of the ligand trans to the phosphane, opening a coordination site for a substrate.

Influence the geometry and stability of catalytic intermediates. acs.org

Affect the rates of key steps in catalytic cycles, such as reductive elimination or migratory insertion.

Table 2: Predicted Relative Trans-Influence and M-Cl Bond Lengths in a Hypothetical [trans-PdCl₂(L)(NH₃)] Complex
Phosphane Ligand (L)Key Substituent PropertiesPredicted Relative σ-Donating StrengthPredicted Relative Trans-InfluencePredicted Pd-Cl Bond Length (Å) (trans to L)
P(CH₃)₃ (Trimethylphosphane)Strongly electron-donating alkyl groups.HighHigh~2.45
This compoundMix of electron-donating alkyl/allyl and less-donating aryl groups.IntermediateIntermediate~2.40
P(C₆H₅)₃ (Triphenylphosphane)Electron-withdrawing phenyl groups, π-acceptor character.LowerLower~2.36
Note: Bond lengths are illustrative estimates for comparative purposes based on general chemical principles of trans-influence.

Spectroscopic and Structural Characterization of Methyl Phenyl Prop 2 En 1 Yl Phosphane and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a comprehensive mapping of the molecular framework and the electronic environment of the phosphorus atom.

The ¹H NMR spectrum of Methyl(phenyl)(prop-2-en-1-yl)phosphane provides distinct signals for each type of proton within the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring, while the coupling to the phosphorus-31 nucleus provides crucial structural information.

Phenyl Protons: The protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.8 ppm. Due to the electronic influence of the phosphorus atom, these signals often present as complex multiplets.

Allyl Protons: The prop-2-en-1-yl group gives rise to a characteristic set of signals. The internal methine proton (-CH=) is expected to be a multiplet around δ 5.6-5.9 ppm. The terminal vinyl protons (=CH₂) would appear as two distinct multiplets between δ 4.8 and 5.2 ppm. The methylene protons adjacent to the phosphorus atom (P-CH₂-) would be observed as a doublet of multiplets around δ 2.7-3.0 ppm, with coupling to both the vinyl protons and the phosphorus atom. For the related compound allyldiphenylphosphine, these allyl protons appear as broad peaks at δH = 5.68, 4.82, and 2.79 ppm in its nickel complex nih.gov.

Methyl Protons: The methyl protons (P-CH₃) typically appear as a doublet in the upfield region, around δ 1.5-1.7 ppm. The splitting into a doublet is a key diagnostic feature, resulting from coupling to the ³¹P nucleus with a characteristic coupling constant (²JP-H) of approximately 3-8 Hz. For example, the methyl protons in methyldiphenylphosphine (B73815) show a chemical shift of δ 1.57 ppm with a P-H coupling constant of 3.7 Hz chemicalbook.com.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Proton Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Phenyl (C₆H₅) 7.0 - 7.8 Multiplet -
Allyl (-CH =CH₂) 5.6 - 5.9 Multiplet ³JH-H ≈ 5-10
Allyl (-CH=CH ₂) 4.8 - 5.2 Multiplet ²JH-H ≈ 1-2; ³JH-H ≈ 10-17
Allyl (P-CH ₂-) 2.7 - 3.0 Doublet of Multiplets ²JP-H ≈ 3-7; ³JH-H ≈ 6-8

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. All carbon signals are split by the phosphorus nucleus, with the magnitude of the coupling constant (JP-C) decreasing as the number of bonds between the phosphorus and carbon atoms increases.

Phenyl Carbons: The aromatic carbons typically resonate between δ 128 and 140 ppm. The ipso-carbon (the carbon directly attached to phosphorus) shows a large one-bond coupling constant (¹JP-C) and is found around δ 138-140 ppm. The ortho, meta, and para carbons also exhibit smaller P-C couplings. For instance, in propyl-diphenylphosphine, the phenyl carbons appear at δ 128.1, 128.3, 132.5, and 138.8 ppm, with P-C coupling constants ranging from 5.7 to 17.9 Hz rsc.org.

Allyl Carbons: The vinylic carbons are expected around δ 135 ppm (-CH=) and δ 117 ppm (=CH₂). The methylene carbon (P-CH₂-) would be more upfield, around δ 35 ppm, and would show a significant ¹JP-C coupling. In the [Ni(PPh₂Allyl)₄] complex, the P-CH₂ carbon is observed at δ 35.3 ppm nih.gov.

Methyl Carbon: The methyl carbon (P-CH₃) is expected to be the most upfield signal, typically around δ 15-20 ppm, with a characteristic ¹JP-C in the range of 10-20 Hz.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon Group Expected Chemical Shift (δ, ppm) Expected P-C Coupling (¹⁻⁴JP-C, Hz)
Phenyl (ipso-C) 138 - 140 15 - 25
Phenyl (o-, m-, p-C) 128 - 134 2 - 20
Allyl (-C H=) ~135 10 - 20
Allyl (=C H₂) ~117 5 - 15
Allyl (P-C H₂-) 33 - 38 15 - 25

³¹P NMR is a highly sensitive technique for directly probing the phosphorus atom. The chemical shift of the ³¹P nucleus is indicative of its coordination number, oxidation state, and the nature of its substituents. For tertiary phosphines (PIII), chemical shifts can vary widely.

For this compound, a single resonance is expected. Based on data from analogous compounds like propyl-diphenylphosphine (δP = -16.2 ppm) and allyldiphenylphosphine (δP = -16.1 ppm), the chemical shift for the target phosphine (B1218219) is predicted to be in the range of -15 to -25 ppm. nih.govrsc.org Upon coordination to a metal center, this signal will shift significantly downfield. For example, coordination to Ni(0) shifts the resonance of allyldiphenylphosphine to δP = 18.8 and -1.7 ppm nih.gov. In platinum complexes, ³¹P-¹⁹⁵Pt coupling constants provide valuable information about the trans-influence of other ligands. researchgate.net

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.comlibretexts.orgyoutube.com For this compound, key vibrational modes can be assigned to the different structural motifs.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches are found just below 3000 cm⁻¹.

C=C Stretching: A key diagnostic peak for the allyl group is the C=C stretching vibration, which is expected to appear as a medium-intensity band around 1640 cm⁻¹.

C-H Bending: Various C-H bending (scissoring, wagging, twisting) modes for the CH₃ and CH₂ groups appear in the 1375-1470 cm⁻¹ region. Out-of-plane C-H bending for the vinyl and aromatic groups are found below 1000 cm⁻¹.

Phenyl Ring Modes: The C=C stretching vibrations within the phenyl ring typically give rise to a series of sharp bands in the 1430-1600 cm⁻¹ region.

Phosphorus-Carbon Stretching: Vibrations associated with the P-C bonds (P-Ph, P-Alkyl) are generally weaker and appear in the fingerprint region of the spectrum, typically between 680 and 800 cm⁻¹.

Table 3: Expected Principal Vibrational Frequencies for this compound

Vibration Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
ν(C-H) Aromatic 3050 - 3100 Medium
ν(C-H) Vinylic 3010 - 3080 Medium
ν(C-H) Aliphatic 2850 - 2980 Medium-Strong
ν(C=C) Allyl 1635 - 1645 Medium
ν(C=C) Phenyl Ring 1580, 1480, 1430 Medium-Strong
δ(CH₂) Methylene 1450 - 1470 Medium
δ(CH₃) Methyl 1370 - 1380 Medium
γ(C-H) Phenyl (out-of-plane) 730-770 & 690-710 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Under electron ionization (EI), the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural information.

For this compound (C₁₀H₁₃P, Mol. Wt. 164.19 g/mol ), the mass spectrum is expected to show:

A prominent molecular ion peak (M⁺) at m/z = 164.

Fragmentation pathways involving the cleavage of bonds to the phosphorus atom are common for phosphines. Key expected fragments would include:

[M - CH₃]⁺ at m/z = 149, corresponding to the loss of the methyl radical.

[M - C₃H₅]⁺ at m/z = 123, due to the loss of the allyl radical.

[M - C₆H₅]⁺ at m/z = 87, from the loss of the phenyl radical.

Rearrangements are also possible. For instance, mass spectra of phenyl phosphines often show a peak corresponding to the tropylium ion [C₇H₇]⁺ at m/z = 91. The mass spectrum of the related methyldiphenylphosphine shows a strong molecular ion at m/z = 200, with major fragments at m/z = 185 and 183, corresponding to the loss of a methyl group and subsequent rearrangements nih.gov.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Structure Determination

A representative complex could be formed by reacting this compound with allylpalladium(II) chloride dimer, [(η³-C₃H₅)PdCl]₂. wikipedia.orgchemicalbook.comsigmaaldrich.com This reaction would likely cleave the dimer to form a monomeric square planar palladium(II) complex, [(η³-C₃H₅)PdCl{P(Me)(Ph)(C₃H₅)}].

Based on known structures of similar complexes, such as [(π-C₃H₅)Pd(PPh₃)SnCl₃], the following structural features would be expected rsc.org:

Coordination Geometry: The palladium center would adopt a square planar geometry.

Ligand Arrangement: The phosphine ligand, the chloride ligand, and the two terminal carbons of the η³-allyl group would occupy the four coordination sites.

Bond Lengths: Typical bond lengths would be approximately:

Pd-P: 2.25 - 2.35 Å

Pd-Cl: 2.35 - 2.45 Å

Pd-C (allyl): 2.15 - 2.25 Å

Trans-Influence: The Pd-C bond trans to the phosphine ligand may be slightly elongated compared to the Pd-C bond trans to the chloride, reflecting the stronger trans-influence of the phosphine. The equality of Pd-C(allyl) distances in a related complex suggested that the trans-influences of SnCl₃⁻ and PPh₃ were approximately equal rsc.org.

Table 4: Expected Crystallographic Parameters for a [(η³-C₃H₅)PdCl{P(Me)(Ph)(C₃H₅)}] Complex

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c
Coordination Geometry (Pd) Square Planar
Pd-P Bond Length 2.25 - 2.35 Å
Pd-Cl Bond Length 2.35 - 2.45 Å
Pd-C (allyl, terminal) 2.15 - 2.25 Å
P-Pd-Cl Bond Angle ~90°

Application of Advanced Spectroscopic Techniques for Detailed Structural Insights

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Computational and Theoretical Studies on Methyl Phenyl Prop 2 En 1 Yl Phosphane

Density Functional Theory (DFT) Calculations

DFT has become a principal method for studying phosphine (B1218219) ligands due to its balance of computational cost and accuracy in describing electronic systems. It is used to predict a wide range of molecular properties.

Molecular Geometry Optimization and Conformer Analysis

Table 1: Hypothetical Optimized Geometrical Parameters for Methyl(phenyl)(prop-2-en-1-yl)phosphane (Note: This data is illustrative as specific literature values were not found.)

ParameterBond/AngleCalculated Value
Bond LengthP-C(methyl)~1.85 Å
Bond LengthP-C(phenyl)~1.84 Å
Bond LengthP-C(allyl)~1.86 Å
Bond AngleC(methyl)-P-C(phenyl)~101°
Bond AngleC(phenyl)-P-C(allyl)~102°
Bond AngleC(methyl)-P-C(allyl)~100°

Electronic Structure Analysis, Including HOMO-LUMO Gaps and Molecular Electrostatic Potential (MESP)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It maps regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) attack. For a phosphine, the lone pair on the phosphorus atom is expected to be a region of significant negative potential, indicating its nucleophilic character.

Simulation and Interpretation of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. ijcce.ac.ir By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes can be obtained. Comparing the simulated spectrum to experimental data helps confirm the structure of the synthesized compound and aids in the assignment of specific vibrational modes to observed spectral bands. Key vibrational modes for this phosphine would include P-C stretching, C=C stretching of the allyl group, and various C-H bending and stretching modes.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). This analysis provides insights into charge transfer, hyperconjugation, and the nature of chemical bonds (e.g., ionic vs. covalent character). For this compound, NBO analysis would quantify the hybridization of the phosphorus atom and the nature of its bonds to the methyl, phenyl, and allyl groups, including the significant donor-acceptor interactions between the phosphorus lone pair and antibonding orbitals of adjacent groups.

Computational Modeling of Reaction Pathways and Transition States

DFT is extensively used to model reaction mechanisms, locate transition states, and calculate activation energies. A study by Izquierdo Soto, Vidal, Rincón, and Añez specifically investigated the retro-ene elimination of propene from this compound using DFT. researchgate.netresearchgate.net This reaction involves the thermal decomposition of the phosphine into propene and methyl(phenyl)phosphine. The study calculated the activation parameters and the geometries of the transition states involved in this process. researchgate.netresearchgate.net Various combinations of DFT functionals (such as BLYP, B3LYP, CAM-B3LYP, and BHandHLYP) and basis sets (including 6-31G* and 6-31+G**) were employed to determine the most accurate computational model for describing the reaction pathway. researchgate.netresearchgate.net Such studies are crucial for understanding the thermal stability and reactivity of the phosphine.

Calculation of Ligand Electronic and Steric Parameters for Catalysis Prediction

In coordination chemistry and catalysis, the properties of a phosphine ligand are often quantified by electronic and steric parameters. These parameters help in predicting how the ligand will behave in a metal complex and influence the outcome of a catalytic reaction.

Electronic Parameters: The Tolman Electronic Parameter (TEP) is a common measure of a ligand's electron-donating or -withdrawing ability. It is determined experimentally from the C-O stretching frequency of a [LNi(CO)₃] complex. ub.edu Computationally, the TEP can be predicted by calculating the vibrational frequency of this complex with the target phosphine ligand. A lower frequency indicates a more electron-donating ligand. ub.edu

Steric Parameters: The steric bulk of a ligand is critical for controlling access to the metal center. The Tolman cone angle (θ) is a widely used measure of this bulk and is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal at the vertex. wikipedia.org More modern and comprehensive measures include the "percent buried volume" (%Vbur), which calculates the percentage of the space around the metal that is occupied by the ligand. These parameters can be calculated from the optimized geometry of the phosphine coordinated to a standard metal fragment (e.g., AuCl or Ni(CO)₃). rsc.org

Theoretical Insights into Phosphane Reactivity and Stability

Computational and theoretical chemistry serve as powerful tools to elucidate the intrinsic properties of molecules, offering insights into their reactivity and stability without the need for empirical observation. For the specific compound, this compound, a detailed theoretical examination can predict its chemical behavior. While direct computational studies on this exact molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing structurally analogous phosphanes and applying fundamental principles of computational chemistry.

The reactivity of a phosphane is largely dictated by the nature of the substituents attached to the phosphorus atom. In this compound, the phosphorus center is bonded to three distinct groups: a methyl group (alkyl), a phenyl group (aryl), and a prop-2-en-1-yl group (allyl). This combination of alkyl, aryl, and alkenyl substituents creates an asymmetric electronic and steric environment around the phosphorus atom, which in turn governs its reactivity profile.

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various molecular properties. These calculations can provide optimized molecular geometries, electronic structures, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For a mixed substituent phosphane like this compound, the electronic character of each group influences the HOMO and LUMO energies. The methyl group is electron-donating, the phenyl group can be either electron-donating or -withdrawing depending on conjugation, and the allyl group introduces the possibility of π-system interactions. DFT calculations on analogous phosphines suggest that the HOMO is typically localized on the phosphorus lone pair. The energy of this HOMO, and thus the nucleophilicity of the phosphane, is modulated by the electronic effects of the substituents.

Below is a representative table of HOMO and LUMO energies for simple phosphanes, which can be used to infer the properties of this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Trimethylphosphane-5.52.17.6
Triphenylphosphane-5.8-0.55.3
Triallylphosphane-5.60.25.8

Bond Dissociation Energy and Stability

The stability of a phosphane can be assessed by calculating the bond dissociation energies (BDEs) of its P-C bonds. A higher BDE indicates a stronger, more stable bond. Computational studies can predict these values with a reasonable degree of accuracy. The P-C(methyl), P-C(phenyl), and P-C(allyl) bonds in the target molecule will have distinct BDEs due to the different hybridization and electronic nature of the carbon atoms.

Generally, P-C(sp²) bonds (as in the phenyl and allyl groups) are stronger than P-C(sp³) bonds (as in the methyl group). However, the allyl group introduces potential for resonance stabilization of the radical formed upon bond cleavage, which could lower its BDE compared to the phenyl group.

A representative data table for typical P-C bond dissociation energies is provided below.

Bond TypeTypical BDE (kcal/mol)
P-C(alkyl)65-75
P-C(aryl)75-85
P-C(alkenyl)70-80

Reaction Mechanisms and Energetics

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation barriers. For phosphanes, common reactions include oxidation, alkylation, and coordination to metal centers.

The presence of the allyl group in this compound opens up unique reaction pathways, such as allylic substitution reactions where the phosphane can act as a nucleophile. researchgate.net Computational studies can model the intricate steps of such reactions, providing a detailed understanding of the mechanism and predicting the stereochemical outcome.

For instance, the nucleophilic attack of the phosphorus lone pair on an electrophile can be modeled to determine the activation energy. The calculated energy profile can reveal whether the reaction is kinetically or thermodynamically controlled.

Derivative Chemistry and Functional Modifications of Methyl Phenyl Prop 2 En 1 Yl Phosphane

Investigations into Phosphane Oxides as Precursors and Synthetic Intermediates

The corresponding phosphane oxide, methyl(phenyl)(prop-2-en-1-yl)phosphane oxide, serves as a crucial precursor and synthetic intermediate in the chemistry of this phosphane. Phosphane oxides are generally more stable towards air and moisture compared to their phosphane counterparts, facilitating easier handling and purification.

The synthesis of tertiary phosphine (B1218219) oxides can be achieved through several established methods. A common route involves the oxidation of the corresponding tertiary phosphine. For instance, this compound can be oxidized to its oxide using mild oxidizing agents such as hydrogen peroxide. nih.gov This reaction is typically efficient and proceeds with retention of configuration at the phosphorus center.

Alternatively, the synthesis can be approached by forming the P-C bonds directly on a phosphorus(V) center. One such method is the reaction of a phosphinic chloride with organometallic reagents. For example, the reaction of methyl(phenyl)phosphinic chloride with allylmagnesium bromide could yield the target phosphane oxide. Another versatile method is the Michaelis-Arbuzov rearrangement, which involves the reaction of a trivalent phosphorus ester with an alkyl halide. orgsyn.org While not a direct route to this specific molecule, this methodology is fundamental in organophosphorus chemistry. More contemporary methods, such as palladium-catalyzed C-P bond formation, have also emerged as powerful tools for the synthesis of a wide array of phosphine oxides. nih.gov

A two-step method for the synthesis of aryldiphenylphosphine oxides has been developed, which involves the quaternization of a tertiary phosphine followed by a Wittig reaction. wikipedia.orgcardiff.ac.uk This approach could potentially be adapted for the synthesis of this compound oxide. For example, methyldiphenylphosphine (B73815) can be quaternized with an allyl halide, followed by a reaction that results in the formation of the desired phosphine oxide. wikipedia.orgcardiff.ac.uk

The phosphane oxide can then be reduced to the parent phosphane using various reducing agents, such as silanes, which are known to effect the stereospecific deoxygenation of phosphine oxides. This precursor role is particularly important in the synthesis of P-chiral phosphines, where the stable phosphine oxide can be resolved into its enantiomers before reduction.

Strategies for Functionalization of the Prop-2-en-1-yl (Allyl) Moiety

The prop-2-en-1-yl (allyl) group is a versatile functional handle that allows for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

One of the most common reactions of the allyl group is epoxidation . The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting epoxide is a valuable intermediate that can be opened by a range of nucleophiles to introduce diverse functionalities. The diastereoselectivity of the epoxidation of allylic phosphine oxides can be influenced by the presence of other functional groups in the molecule. nih.gov

Another important transformation is hydroboration-oxidation , which allows for the anti-Markovnikov hydration of the double bond, leading to the corresponding 3-hydroxypropyl derivative. This reaction typically proceeds with high regioselectivity and stereoselectivity. The resulting primary alcohol can be further functionalized.

The thiol-ene reaction , a type of click chemistry, offers an efficient method for the functionalization of the allyl group. This radical-mediated reaction involves the addition of a thiol to the double bond and can be initiated by light or a radical initiator. It is known for its high efficiency and tolerance of a wide range of functional groups.

The allyl group can also participate in various transition metal-catalyzed reactions. For example, hydrophosphination , the addition of a P-H bond across the double bond, can be catalyzed by various metal complexes. This reaction can be used to synthesize diphosphine ligands. The regioselectivity of the addition can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, the allyl group can undergo isomerization . Base-catalyzed treatment of allyl phosphine oxides can lead to the formation of the thermodynamically more stable vinyl phosphine oxide. rsc.orgmdpi.com This rearrangement provides a route to different isomers with potentially distinct reactivity.

Table 1: Potential Functionalization Reactions of the Allyl Moiety This table is illustrative and based on general reactions of allyl groups.

Reaction Reagents Functional Group Introduced
Epoxidation m-CPBA Epoxide
Hydroboration-Oxidation 1. BH3-THF, 2. H2O2, NaOH Hydroxyl (-OH)
Thiol-Ene Reaction R-SH, photoinitiator Thioether (-S-R)
Hydrophosphination R2PH, catalyst Phosphine (-PR2)
Isomerization Base (e.g., n-BuLi) Isomerized alkene

Modifications of Methyl and Phenyl Substituents for Tunable Electronic and Steric Properties

The electronic and steric properties of phosphine ligands are critical to their performance in catalysis. By modifying the methyl and phenyl substituents on the phosphorus atom of this compound, these properties can be finely tuned.

The electronic properties of the phosphine are primarily influenced by the inductive and resonance effects of the substituents. The phenyl group can be modified by introducing electron-donating or electron-withdrawing groups at the para or meta positions. For example, introducing an electron-donating group like a methoxy (B1213986) (-OCH3) group on the phenyl ring increases the electron density on the phosphorus atom, making the phosphine a stronger σ-donor. semanticscholar.orgmdpi.com Conversely, an electron-withdrawing group like a trifluoromethyl (-CF3) group decreases the electron density on the phosphorus, making it a weaker σ-donor and a better π-acceptor. semanticscholar.orgmdpi.com These changes in electronic properties can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel-carbonyl complexes of the phosphine. chemicalbook.comrsc.org

The steric properties of the phosphine are determined by the size and shape of the substituents. The steric bulk of a phosphine ligand is often quantified by the Tolman cone angle. wikipedia.orgrsc.org Replacing the methyl group with a bulkier alkyl group, such as a tert-butyl group, would significantly increase the steric hindrance around the phosphorus atom. Similarly, introducing bulky substituents on the phenyl ring, for instance at the ortho positions, would also increase the cone angle. nih.gov The steric profile of the ligand can influence the coordination number of the metal center, the stability of the metal complex, and the selectivity of the catalytic reaction. wikipedia.orgnih.gov For instance, bulkier ligands can create a more open coordination site, which may be beneficial for certain catalytic transformations.

Table 2: Effect of Phenyl Ring Substituents on Electronic Properties This table is illustrative and based on general principles of phosphine ligand design.

Substituent at para-position Electronic Effect Expected Change in σ-Donating Ability
-OCH3 Electron-donating Increase
-CH3 Electron-donating Slight Increase
-H Neutral Baseline
-Cl Electron-withdrawing Decrease
-CF3 Strongly electron-withdrawing Significant Decrease

Development of Chiral Derivatives for Enhanced Asymmetric Synthesis Applications

The development of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis, where the phosphine can act as a chiral ligand for a transition metal catalyst. Chirality can be introduced at the phosphorus atom itself, making it a P-stereogenic center, or through modification of the substituents with chiral moieties.

The synthesis of P-stereogenic phosphines is a well-established field. nih.govmdpi.com A common strategy involves the synthesis of a diastereomeric mixture of phosphinates or phosphine oxides by reacting a racemic precursor with a chiral auxiliary. After separation of the diastereomers, the chiral auxiliary is removed to yield the enantiomerically pure phosphine oxide, which can then be reduced to the P-chiral phosphine with retention of configuration. nih.govchemicalbook.com For this compound, this would involve creating a chiral center at the phosphorus atom bearing the methyl, phenyl, and allyl groups.

These P-chiral phosphines are highly valuable ligands in a variety of asymmetric catalytic reactions, including palladium-catalyzed asymmetric allylic alkylation (AAA). pharm.or.jpresearchgate.netresearchgate.net In these reactions, the chiral ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. The electronic and steric properties of the P-chiral ligand can be fine-tuned to optimize the enantioselectivity and reactivity of the catalyst. pharm.or.jp

Another approach to creating chiral derivatives is to attach a known chiral group to the phosphine. For example, the phenyl group could be replaced by a chiral biphenyl (B1667301) group (like in BINAP) or a ferrocenyl group (like in JOSIPHOS), though this would significantly alter the parent structure. A more subtle modification would be to functionalize the allyl group with a chiral auxiliary.

The performance of these chiral derivatives in asymmetric catalysis is typically evaluated in benchmark reactions, such as the asymmetric hydrogenation of prochiral olefins or the aforementioned AAA reaction. High enantiomeric excesses (ee) are indicative of an effective chiral ligand.

Table 3: Examples of Asymmetric Reactions Utilizing Chiral Phosphine Ligands This table provides general examples and is not specific to the title compound.

Reaction Catalyst System Typical Enantioselectivity (ee %)
Asymmetric Hydrogenation [Rh(chiral diphosphine)(COD)]BF4 >95
Asymmetric Allylic Alkylation [Pd(allyl)Cl]2 / chiral phosphine >90
Asymmetric Hydroformylation Rh(acac)(CO)2 / chiral phosphine-phosphite >90

Future Research Directions and Outlook in Methyl Phenyl Prop 2 En 1 Yl Phosphane Chemistry

Expansion of Catalytic Scope and Efficiency

The primary application of phosphines lies in their role as ligands in transition metal catalysis. Future research on Methyl(phenyl)(prop-2-en-1-yl)phosphane is expected to focus on expanding its catalytic applications and enhancing its efficiency in various transformations.

A significant area of exploration will be in asymmetric catalysis , where the inherent chirality of P-stereogenic phosphines can be leveraged to induce enantioselectivity in a wide range of reactions. rsc.orgnih.govresearchgate.net While phosphines have been extensively used in reactions like hydrogenation and cross-coupling, the application of this compound in emerging asymmetric transformations remains a fertile ground for investigation. This includes its potential as a catalyst or ligand in asymmetric Morita–Baylis–Hillman (MBH) reactions, rsc.org asymmetric allylic alkylations, nih.gov and various cycloaddition reactions. researchgate.net The electronic and steric properties of the phenyl and allyl groups can be systematically modified to fine-tune the catalytic activity and selectivity for specific substrates.

Catalytic Reaction TypePotential Substrates for this compoundDesired Outcomes
Asymmetric HydrogenationProchiral olefins, ketones, and iminesHigh enantioselectivity, high yields
Asymmetric Cross-CouplingAryl halides, pseudohalides, and organometallic reagentsHigh enantioselectivity, broad substrate scope
Asymmetric HydroformylationAlkenesHigh regioselectivity and enantioselectivity
Asymmetric Allylic AlkylationAllylic electrophiles and various nucleophilesHigh enantioselectivity and regioselectivity nih.gov

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to chiral phosphines is paramount for their widespread application. Future research in this area for this compound will likely concentrate on creating more sustainable, scalable, and modular synthetic methods.

A key focus will be the development of new strategies for the synthesis of P-chiral phosphines . rsc.orgnih.govnih.gov Traditional methods often involve multi-step sequences with sensitive reagents. Future methodologies may explore catalytic enantioselective P-C bond formation, desymmetrization of prochiral phosphine (B1218219) precursors, or the use of chiral auxiliaries that can be easily removed. The use of phosphine-boranes as stable and manageable intermediates in the synthesis of P-chiral phosphines has shown great promise and could be further explored for the synthesis of this compound and its derivatives. nih.gov

Another promising avenue is the functionalization of the existing this compound scaffold . The allyl group, for instance, provides a reactive handle for post-synthetic modifications, allowing for the introduction of other functional groups or immobilization onto solid supports. This could lead to the development of a library of related phosphine ligands with tailored properties for specific catalytic applications. Solid-phase synthesis could also be employed to create recyclable catalyst systems. nih.govwikipedia.org

Synthetic ApproachDescriptionPotential Advantages
Catalytic Asymmetric SynthesisUse of chiral catalysts to introduce the P-stereocenter.High enantioselectivity, atom economy.
Phosphine-Borane ChemistryUtilization of air-stable phosphine-borane intermediates for stereospecific transformations. nih.govImproved handling and safety, high stereochemical control. nih.gov
Post-Synthetic ModificationFunctionalization of the allyl group to introduce new functionalities.Modular ligand design, access to supported catalysts.
Flow Chemistry SynthesisContinuous manufacturing processes for improved scalability and safety.Enhanced process control, higher yields, safer handling of pyrophoric intermediates.

Advancement in Characterization Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research will undoubtedly leverage advanced characterization techniques to elucidate the role of this compound in catalytic cycles.

The application of operando spectroscopy will be instrumental in studying catalytic reactions in real-time. chimia.chkit.eduresearchgate.netnih.gov Techniques such as in-situ NMR (particularly ³¹P NMR), IR, and Raman spectroscopy can provide valuable information on the structure of active catalytic species, catalyst deactivation pathways, and the kinetics of individual elementary steps. kit.edursc.org This will allow for a more detailed understanding of how the electronic and steric properties of this compound influence the catalytic performance.

Furthermore, the combination of multiple spectroscopic techniques, known as a multi-technique approach , will provide a more comprehensive picture of the catalytic system. chimia.chnih.gov For instance, combining X-ray absorption spectroscopy (XAS) to probe the electronic structure of the metal center with NMR to characterize the ligand environment can offer synergistic insights into the catalyst's behavior.

Integration of Theoretical Predictions with Experimental Validation

The synergy between computational chemistry and experimental work is becoming increasingly important in modern catalyst development. For this compound, this integration will be key to accelerating the discovery of new applications and optimizing its performance.

Density Functional Theory (DFT) calculations will be employed to predict the geometric and electronic properties of this compound and its metal complexes. rsc.org These calculations can provide insights into ligand binding energies, reaction barriers, and the stability of intermediates, thereby guiding the design of experiments. For example, DFT can be used to screen a virtual library of substituted this compound derivatives to identify the most promising candidates for a specific catalytic reaction.

Moreover, the use of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize catalyst design. nih.govresearchgate.netacs.orgacs.orgresearchgate.net By training algorithms on existing experimental and computational data, ML models can predict the performance of new phosphine ligands with remarkable accuracy. nih.govresearchgate.netacs.org This data-driven approach can significantly reduce the time and resources required for catalyst optimization and can help to uncover non-intuitive structure-activity relationships. acs.org The experimental validation of these theoretical predictions will be crucial for refining the computational models and ensuring their reliability.

Role in Sustainable Chemical Processes and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding chemical research and development. This compound has the potential to contribute to more sustainable chemical processes in several ways.

One key area is the development of catalysts for the conversion of biomass-derived feedstocks into valuable chemicals and fuels. mdpi.comyoutube.comrsc.orgresearchgate.netacs.org Phosphine-metal complexes have shown promise in the hydrogenolysis, hydrodeoxygenation, and reforming of biomass. mdpi.comrsc.org The unique reactivity of this compound could be harnessed to achieve higher selectivity and efficiency in these transformations.

Another important application is in the utilization of carbon dioxide (CO₂) as a C1 feedstock . rsc.orgnih.govtandfonline.com The development of efficient catalysts for the conversion of CO₂ into useful chemicals, such as methanol, formic acid, and carbonates, is a major goal of sustainable chemistry. Phosphine ligands play a crucial role in activating CO₂, and the electronic properties of this compound could be tuned to enhance its efficacy in CO₂ reduction and functionalization reactions. rsc.org

Q & A

Q. How is the crystal structure of Methyl(phenyl)(prop-2-en-1-yl)phosphane determined and validated?

  • Methodological Answer : The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Data collection involves high-resolution detectors, followed by structure solution using direct methods (e.g., SHELXT ) and refinement with SHELXL . Validation includes checks for atomic displacement parameters, bond-length outliers, and electron density residuals using tools like PLATON . For phosphanes, special attention is given to the geometry around phosphorus (e.g., bond angles, torsional strain). A key validation step is ensuring the correct assignment of substituent orientations, particularly the propenyl group, which may exhibit rotational disorder.

Q. What synthetic methodologies are effective for preparing this compound?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or ligand-exchange reactions. For example:
  • Propenyl introduction : Reacting methyl(phenyl)phosphane with allyl bromide under basic conditions (e.g., KOtBu in THF).
  • Catalytic routes : Using palladium complexes to facilitate P–C bond formation, as seen in analogous phosphane syntheses .
    Purification requires inert-atmosphere chromatography (e.g., silica gel with deoxygenated solvents) to prevent oxidation. Yield optimization may involve adjusting steric bulk of reactants and reaction temperature (e.g., 60–80°C for 12–24 hours) .

Advanced Research Questions

Q. How do substituents on the phosphane ligand influence catalytic activity in cross-coupling reactions?

  • Methodological Answer : Substituent effects are evaluated via steric/electronic parameters (e.g., Tolman’s cone angle, % buried volume) and experimental reactivity screens. For this compound:
  • Steric effects : The propenyl group introduces torsional strain, reducing ligand flexibility but enhancing substrate selectivity.
  • Electronic effects : The phenyl group withdraws electron density via conjugation, stabilizing metal-phosphane complexes .

Table 1 : Comparative catalytic activity of phosphane ligands in Suzuki-Miyaura coupling

LigandYield (%)Turnover Frequency (h⁻¹)Reference
PPh₃7245
Methyl(phenyl)(propenyl)Ph8862

Advanced studies employ DFT calculations to map transition states and quantify substituent contributions to activation barriers .

Q. How can data contradictions in crystallographic refinement of phosphane derivatives be resolved?

  • Methodological Answer : Common contradictions include disordered propenyl groups or ambiguous hydrogen positions. Strategies include:
  • Multi-temperature data collection : Resolve disorder by collecting data at 100 K and 298 K .
  • Twinned refinement : Use SHELXL ’s TWIN/BASF commands for non-merohedral twinning .
  • Validation metrics : Cross-check with CIF validation tools (e.g., checkCIF) to identify outliers in bond distances or angles .

Q. What role do stereoelectronic effects play in the reactivity of this compound?

  • Methodological Answer : The propenyl group’s π-system enables unique reactivity:
  • Coordination modes : η²-binding to transition metals, facilitating oxidative addition in cross-coupling .
  • Redox activity : Allylic C–H bonds may participate in radical pathways under photochemical conditions.
    Experimental validation involves NMR (³¹P, ¹H) to track metal-ligand interactions and cyclic voltammetry to assess redox potentials .

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